DL-Tyrosine

Vue d'ensemble

Description

La tyrosine est un acide aminé non essentiel qui joue un rôle crucial dans divers processus physiologiques dans le corps humain. Elle est classée comme un acide aminé non essentiel car elle peut être synthétisée par l'organisme à partir de la phénylalanine, un autre acide aminé . La tyrosine se trouve en abondance dans les sources alimentaires riches en protéines telles que la viande, les produits laitiers, le poisson, les œufs et les légumineuses . En tant que précurseur de plusieurs neurotransmetteurs et hormones importants, la tyrosine est impliquée dans la régulation de l'humeur, de la réponse au stress, du métabolisme et des fonctions cognitives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la tyrosine implique son isolement de l'hydrolysat de caséine. La méthode utilisée pour l'isolement de divers acides aminés consiste en l'hydrolyse d'un mélange protéique suivie de la séparation de l'acide aminé souhaité de l'hydrolysat . Le processus comprend les étapes suivantes :

- Hydrolyse de la caséine avec de l'acide chlorhydrique.

- Filtration de l'hydrolysat.

- Précipitation de la tyrosine à l'aide d'hydroxyde d'ammonium.

- Recristallisation du produit en utilisant de l'hydroxyde de sodium et de l'acide chlorhydrique .

Méthodes de production industrielle : La production industrielle de tyrosine implique généralement la fermentation microbienne. Des micro-organismes tels qu'Escherichia coli sont génétiquement modifiés pour surproduire de la tyrosine. Le processus de fermentation est optimisé pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions : La tyrosine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Parmi les réactions courantes, on peut citer :

Réduction : La tyrosine peut être réduite pour former du tyrosinol.

Substitution : La tyrosine peut subir des réactions de substitution électrophile aromatique en raison de la présence du groupe phénol.

Réactifs et conditions courants :

Oxydation : L'enzyme tyrosinase est couramment utilisée pour oxyder la tyrosine en dopaquinone.

Réduction : Le borohydrure de sodium est utilisé comme agent réducteur pour convertir la tyrosine en tyrosinol.

Substitution : Les réactions de substitution électrophile aromatique peuvent être effectuées à l'aide de réactifs tels que le brome ou l'acide nitrique.

Principaux produits formés :

Dopaquinone : Formée à partir de l'oxydation de la tyrosine.

Tyrosinol : Formé à partir de la réduction de la tyrosine.

Bromotyrosine : Formée à partir de la bromination de la tyrosine.

4. Applications de la recherche scientifique

La tyrosine a une large gamme d'applications de recherche scientifique dans divers domaines :

Chimie : La tyrosine est utilisée comme élément constitutif pour la synthèse de divers composés organiques.

Industrie : La tyrosine est utilisée dans la production de biocatalyseurs bio-ingénierés et de semi-conducteurs organiques.

5. Mécanisme d'action

La tyrosine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Synthèse des neurotransmetteurs : La tyrosine est hydroxylée pour former de la L-DOPA, qui est ensuite décarboxylée pour former de la dopamine.

Production d'hormones thyroïdiennes : La tyrosine est un précurseur de la synthèse des hormones thyroïdiennes, qui régulent le métabolisme et la croissance.

Transduction du signal : Les résidus de tyrosine phosphorylés dans les protéines jouent un rôle clé dans les processus de transduction du signal.

Applications De Recherche Scientifique

Neurotransmitter Synthesis

Role in Neurotransmission

DL-Tyrosine serves as a precursor for catecholamines, which are critical for neurotransmission. The conversion process involves several enzymatic steps:

- Tyrosine Hydroxylase converts tyrosine to L-DOPA.

- Dopamine β-Hydroxylase converts dopamine to norepinephrine.

This pathway is crucial for maintaining adequate levels of these neurotransmitters, especially during periods of stress or cognitive demand .

Cognitive Enhancement

Effects on Cognitive Performance

Research indicates that this compound supplementation can enhance cognitive performance under stressful conditions. A systematic review highlighted that tyrosine loading counteracts decrements in working memory and information processing induced by challenging situations .

Case Study: Cognitive Performance Under Stress

- Study Design : A double-blind, placebo-controlled trial assessed the effects of this compound on cognitive tasks during high-stress conditions.

- Findings : Participants receiving tyrosine exhibited improved task performance and reduced response times without compromising accuracy. This suggests that tyrosine supplementation enhances cognitive flexibility and working memory in stressful environments .

Stress Management

Physiological Effects of Tyrosine Supplementation

This compound has been shown to mitigate the physiological effects of stress by enhancing catecholamine synthesis. Studies involving animal models demonstrated that tyrosine administration could prevent behavioral inhibition caused by stressors, indicating its potential as a protective agent against stress-induced cognitive decline .

Data Table: Effects of this compound on Stress Response

| Study | Subject Type | Dosage | Key Findings |

|---|---|---|---|

| Lehnert et al. (1984) | Rats | 200 mg/kg | Tyrosine protected against stress-induced behavioral inhibition |

| Jongkees et al. (2015) | Young Adults | 150 mg/kg | Improved cognitive control tasks under stress |

| Examine.com (2024) | Humans | Varies | Alleviated acute stress-induced cognitive decline |

Clinical Applications

Therapeutic Uses in Medical Conditions

This compound has potential therapeutic applications in various medical conditions:

- Phenylketonuria : In individuals with phenylketonuria, tyrosine supplementation can help restore normal levels of neurotransmitters, which are often depleted due to dietary restrictions .

- Depression and Anxiety Disorders : Due to its role in neurotransmitter synthesis, this compound may serve as an adjunct treatment for mood disorders by enhancing dopamine and norepinephrine levels .

Industrial Applications

Use in Dietary Supplements

The growing market for dietary supplements has seen an increase in products containing this compound aimed at enhancing cognitive function and reducing stress. These supplements are particularly popular among athletes and individuals facing high cognitive demands .

Mécanisme D'action

Tyrosine exerts its effects through various molecular targets and pathways:

Neurotransmitter Synthesis: Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to form dopamine.

Thyroid Hormone Production: Tyrosine is a precursor for the synthesis of thyroid hormones, which regulate metabolism and growth.

Signal Transduction: Phosphorylated tyrosine residues in proteins play a key role in signal transduction processes.

Comparaison Avec Des Composés Similaires

La tyrosine est similaire à d'autres acides aminés tels que la phénylalanine, le tryptophane et l'histidine :

Phénylalanine : La tyrosine est synthétisée à partir de la phénylalanine dans l'organisme.

Tryptophane : La tyrosine et le tryptophane sont tous deux des précurseurs de neurotransmetteurs.

La particularité de la tyrosine réside dans son rôle de précurseur de plusieurs neurotransmetteurs et hormones, ce qui la rend essentielle à diverses fonctions physiologiques .

Activité Biologique

DL-Tyrosine is a non-essential amino acid that plays a crucial role in various biological processes, including neurotransmitter synthesis, hormonal regulation, and metabolic functions. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

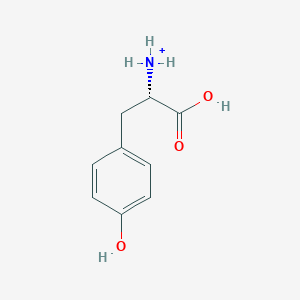

This compound is a racemic mixture of the two enantiomers, D-tyrosine and L-tyrosine. It is derived from phenylalanine and is involved in the synthesis of several important biomolecules, including neurotransmitters such as dopamine, norepinephrine, and epinephrine. Its chemical formula is .

2. Biological Functions

2.1 Neurotransmitter Synthesis

One of the primary roles of this compound is its involvement in the synthesis of catecholamines. Research indicates that supplementation with this compound can enhance cognitive performance and improve mood under stress conditions. A study found that individuals who received this compound demonstrated improved cognitive flexibility and working memory during stressful tasks .

2.2 Hormonal Regulation

This compound also plays a significant role in the production of thyroid hormones. It acts as a precursor for thyroxine (T4) and triiodothyronine (T3), which are essential for regulating metabolism. Studies have shown that adequate levels of tyrosine can support thyroid function, particularly in individuals with low dietary intake .

2.3 Antioxidant Properties

Emerging research suggests that this compound exhibits antioxidant properties, which can help mitigate oxidative stress. This activity may be beneficial in preventing cellular damage and has implications for aging and neurodegenerative diseases .

3. Kinetic Studies

The enzymatic activity related to this compound has been extensively studied. A notable investigation focused on the enzyme tyrosine decarboxylase (TyDC), which converts tyrosine to tyramine. The kinetic parameters are summarized in the following table:

| Substrate | (s) | (μM) | (s) |

|---|---|---|---|

| Tyrosine | 0.507 ± 0.0104 | 249.7 ± 17.11 | 2032 |

| Dopa | 0.126 ± 0.0052 | 273.8 ± 37.18 | 460.2 |

This data indicates that tyrosine is a more efficient substrate for TyDC compared to dopa, highlighting its significance in metabolic pathways .

4. Clinical Applications

4.1 Cognitive Enhancement

Several clinical trials have explored the effects of this compound on cognitive performance, particularly under stress or fatigue conditions. For instance, one study demonstrated that participants taking this compound showed significant improvements in mental performance during challenging tasks compared to a placebo group .

4.2 Mood Regulation

This compound supplementation has been linked to mood enhancement and reduced symptoms of depression in some studies. Its role in increasing catecholamine levels may contribute to these effects, making it a potential adjunct treatment for mood disorders .

5. Case Studies

A review of multiple case studies reveals varied outcomes related to this compound supplementation:

- Case Study A : In a controlled trial involving military personnel exposed to extreme stress, those supplemented with this compound reported lower levels of stress-related fatigue and improved focus.

- Case Study B : An elderly population receiving this compound showed improved cognitive function over six months compared to those receiving standard care.

These case studies underline the potential benefits of this compound across different demographics and conditions.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DL-Tyrosine?

A1: this compound is represented by the molecular formula C9H11NO3 and has a molecular weight of 181.19 g/mol. []

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques have been employed to characterize this compound, including:

- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by analyzing its interactions with infrared radiation. [, , ]

- Ultraviolet (UV) spectroscopy: UV spectroscopy helps determine the presence and characteristics of conjugated systems within the this compound molecule. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of this compound by analyzing the magnetic properties of its atomic nuclei. [, ]

- Terahertz time-domain spectroscopy (THz-TDS): This technique is useful for identifying distinct fingerprint spectra of amino acids like this compound in the terahertz region. []

Q3: How does the stability of this compound vary under different conditions?

A3: The stability of this compound can be affected by factors like temperature, pH, and exposure to light or oxidizing agents. [, , ] Specific studies have investigated:

- Racemization: this compound can undergo racemization in the presence of acetic anhydride and either NaOH aqueous solution or acetic acid, with the latter showing faster racemization and higher yield. []

- Temperature and pH dependence: The rate of this compound racemization is influenced by temperature, with optimal conditions found to be between 80-90°C in acetic acid. [] Additionally, the stability of immobilized tyrosinase, an enzyme that acts on tyrosine, can be affected by pH. []

Q4: What enzymatic reactions involve this compound?

A4: this compound is involved in various enzymatic reactions, including:

- Tyrosine phenol-lyase (TPL) inhibition: Both 2-azatyrosine and 3-azatyrosine, synthesized from this compound, act as competitive inhibitors of TPL. [, ] These findings contribute to understanding the enzyme's mechanism and potential inhibitor design.

- Mushroom tyrosinase activity: Studies have used this compound as a substrate to investigate the stereospecificity of immobilized mushroom tyrosinase, an enzyme involved in melanin synthesis. []

Q5: How do structural modifications of this compound affect its biological activity?

A5: Several studies highlight the impact of structural modifications on this compound's activity:

- Halogenation: Introducing halogens like iodine or bromine can alter the dissociation characteristics of this compound. [] For instance, 3,5-diiodo-DL-Tyrosine exhibits different dissociation properties compared to 3,5-dimethyl-DL-Tyrosine.

- Methylation: Substituting methyl groups can influence the interaction of this compound derivatives with specific targets, such as AMPA receptors. [] For example, 3-hydroxy-2,4-dinitro-DL-phenylalanine shows higher activity than 3,5-dinitro-DL-tyrosine.

Q6: Does the chirality of tyrosine influence its biological activity?

A6: Yes, chirality plays a crucial role in the biological activity of tyrosine:

- Tyrosine phenol-lyase: Research indicates that 2-aza-L-tyrosine is a more potent inhibitor of tyrosine phenol-lyase compared to its racemic mixture, signifying that the D-enantiomer might be inactive. []

- Mushroom Tyrosinase: Studies using immobilized mushroom tyrosinase revealed that L-isomers of tyrosine and its derivatives generally exhibited lower Km values than their DL counterparts, indicating a higher affinity for the enzyme. [] This highlights the stereoselectivity of the enzyme.

Q7: What in vivo studies have been conducted using this compound?

A7: Several in vivo studies have been conducted, including:

- Liver glycogen levels: Research on rats revealed that this compound, when administered to starved rats, did not cause an increase in liver glycogen. In contrast, L-Tyrosine led to increased liver glycogen levels. []

- Sex determination in nematodes: Applying this compound to tomato seedlings infected with Heterodera rostochiensis larvae resulted in a higher male-to-female ratio, indicating a potential influence on sex determination in this nematode species. []

Q8: How is this compound typically separated and detected?

A8: Common methods for this compound analysis include:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, including chiral detectors and those utilizing surface-enhanced Raman scattering (SERS), allows for efficient separation and sensitive detection of this compound enantiomers. [, , ]

- Electrochemical methods: Poly(malachite green) film modified electrodes have been developed for the electrochemical detection of this compound. This method offers good linearity, a low detection limit, and high recovery rates. []

Q9: What are the potential applications of this compound and its derivatives?

A9: Research suggests potential applications in:

- Anticancer agents: Derivatives like 3,5-dimethyl-DL-tyrosine and 3-methyl-5-iodo-DL-tyrosine are being explored for potential anticancer activity. []

- Bio-detergent technology: Alkaline thermostable proteases produced by bacteria utilizing this compound as a nitrogen source show promise as additives in detergent formulations due to their stability and activity at alkaline pH. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.